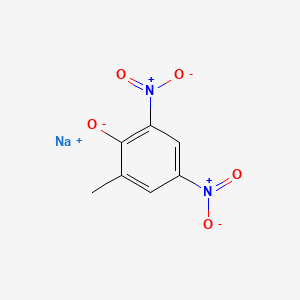

4,6-Dinitro-o-cresol sodium salt

Description

Properties

IUPAC Name |

sodium;2-methyl-4,6-dinitrophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5.Na/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJSVBNPUHHKB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

534-52-1 (Parent) | |

| Record name | DNOC-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034898 | |

| Record name | Sodium 4,6-dinitro-2-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-76-7 | |

| Record name | DNOC-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methyl-4,6-dinitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4,6-dinitro-2-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4,6-dinitro-o-cresolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DNOC-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GH37XY3PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivations

Established Synthetic Pathways of 4,6-Dinitro-o-cresol (B1670846)

The primary method for synthesizing 4,6-Dinitro-o-cresol involves the nitration of o-cresol (B1677501). One established pathway begins with the disulfonation of o-cresol. wikipedia.org The resulting disulfonate intermediate is then subjected to nitration using nitric acid to yield DNOC. wikipedia.org

A more direct approach involves the direct nitration of o-cresol. A patented method describes the nitration of o-cresol with concentrated nitric acid in an aqueous-alcoholic medium at the boiling temperature of the reaction mixture. google.com This process includes the preparation of a reaction mixture, subsequent nitration, and isolation of the final product. google.com Different ratios of concentrated nitric acid and ethanol (B145695) have been shown to influence the crystal yield of the final product. google.com For instance, a mixture of 10 ml of concentrated nitric acid (65%) and 42 ml of ethanol (96%) resulted in a crystal yield of 72.4% of the theoretical value. google.com The melting point of the product obtained through this method is consistently around 86°C, which aligns with reference values for DNOC. wikipedia.orggoogle.com

Another patented technique focuses on the single-step nitration of m-nitro-p-cresol with nitric acid in the liquid phase to produce 4-methyl-2,6-dinitrophenol (an isomer of DNOC). google.com This method boasts a high yield of approximately 89.32% and allows for the reuse of the mother liquor and washing water in subsequent nitration reactions, thereby minimizing waste. google.com

Formation of Sodium Salt and Other Related Derivatives

4,6-Dinitro-o-cresol is a weak organic acid. noaa.gov The formation of its sodium salt, 4,6-Dinitro-o-cresol sodium salt, is achieved through a standard acid-base reaction. DNOC reacts with a sodium base, such as sodium hydroxide, in a neutralization reaction. This process enhances the water solubility of the compound. ontosight.ainih.gov The resulting sodium salt is a yellow solid. nih.gov

Besides the sodium salt, other derivatives of DNOC are known. These are typically synthesized by direct nitration of the corresponding alkylphenols. wikipedia.org Examples include derivatives where the methyl group of o-cresol is substituted with other alkyl groups, such as sec-butyl (dinoseb), tert-butyl (dinoterb), and 1-methylheptyl (dinocap). wikipedia.org

Chemical Transformations and Reactivity Studies

The chemical reactivity of 4,6-Dinitro-o-cresol and its sodium salt is of significant interest, particularly concerning its environmental fate and potential for degradation.

Reduction Pathways

The reduction of the nitro groups is a key transformation pathway for DNOC. The metabolic pathways of DNOC involve the reduction of one or both of the nitro groups to amino groups. nih.gov This can lead to the formation of various metabolites, including 4-amino-6-nitro-o-cresol (4-ANOC) and 6-amino-4-nitro-o-cresol (6-ANOC). nih.gov Further reduction can result in the formation of 4,6-diamino-o-cresol (DAOC). nih.gov Acetylation of these amino groups can also occur, leading to compounds such as 4-acetamido-6-nitro-o-cresol (4-AcANOC) and 6-acetamido-4-nitro-o-cresol (6-AcANOC). nih.gov

Photolytic Degradation Pathways

Photolytic degradation is another important pathway for the transformation of DNOC in the environment. Studies have shown that DNOC can be effectively degraded under various conditions. For instance, the Fenton degradation process, which involves the use of ferrous ions and hydrogen peroxide, has been shown to effectively degrade DNOC. nih.gov The degradation rate is influenced by factors such as pH, with lower pH values generally leading to faster degradation. nih.gov

Anodic oxidation using a boron-doped diamond anode is another effective method for the complete mineralization of DNOC. researchgate.net This process generates hydroxyl radicals that are powerful oxidants. researchgate.net The degradation rate is influenced by temperature, current, and the initial concentration of DNOC. researchgate.net Research indicates that the ultimate carboxylic acid formed during this process is oxalic acid, and the nitrogen from the nitro groups is released as nitrate (B79036) ions. researchgate.net

Mechanisms of Biological and Biochemical Action

Interference with Oxidative Phosphorylation Processes

4,6-Dinitro-o-cresol (B1670846) (DNOC) significantly interferes with cellular respiration by disrupting the process of oxidative phosphorylation. nih.gov Its primary mechanism of action is the uncoupling of this process, which separates the flow of electrons through the electron transport chain from the synthesis of adenosine (B11128) triphosphate (ATP). nih.govcdc.govnih.gov This leads to a state where energy generated from substrate oxidation is dissipated as heat rather than being stored in the chemical bonds of ATP. nih.gov

Studies on isolated rat liver mitochondria have demonstrated that DNOC acts as a classic uncoupler. At concentrations between 10-50 µM, it causes a notable increase in the rate of mitochondrial respiration (oxygen consumption) in the presence of succinate, both with and without the addition of ADP. nih.gov Simultaneously, it leads to a decrease in the mitochondrial transmembrane potential, a key indicator of a dissipated proton gradient. nih.gov The metabolic disturbances caused by this uncoupling effect can lead to a rapid increase in the basal metabolic rate and body temperature. nih.gov

The fundamental mechanism by which DNOC uncouples oxidative phosphorylation is through its action as a protonophore, or a proton ionophore. nih.govwikipedia.org As a lipophilic weak acid, DNOC can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it picks up a proton (H+). It then diffuses to the more alkaline mitochondrial matrix, where it releases the proton. researchgate.net This process effectively creates a shuttle for protons across the membrane, bypassing the ATP synthase channel. wikipedia.org

This shuttling action dissipates the electrochemical proton gradient (proton-motive force) that is normally established by the electron transport chain. nih.govwikipedia.org The energy stored in this gradient is what ATP synthase uses to phosphorylate ADP to ATP. researchgate.netlibretexts.org By providing an alternative route for proton re-entry into the matrix, DNOC uncouples these two linked processes. wikipedia.org The electron transport chain accelerates in an attempt to re-establish the gradient, leading to increased oxygen consumption, while ATP synthesis is significantly reduced or halted. wikipedia.org The protonophoric activity of DNOC has been experimentally confirmed by its ability to induce mitochondrial swelling in a hyposmotic potassium acetate medium, a process dependent on the dissipation of the membrane potential. nih.gov

Table 1: Effects of 4,6-Dinitro-o-cresol (DNOC) on Mitochondrial Functions

| Parameter | Observation with DNOC (10-50 µM) | Mechanism |

|---|---|---|

| Mitochondrial Respiration | Increased oxygen consumption | Compensatory acceleration of the electron transport chain to restore the dissipated proton gradient. |

| Transmembrane Potential | Decreased | Dissipation of the proton gradient across the inner mitochondrial membrane due to protonophore activity. |

| ATP Synthesis | Inhibited | The energy from the proton gradient is not available for ATP synthase. |

| Heat Production | Increased | Energy from substrate oxidation is released as heat instead of being converted to ATP. |

DNOC does not directly interact with the enzymes of the Tricarboxylic Acid (TCA) cycle. However, its uncoupling activity has a significant indirect impact on the cycle's regulation and rate. The TCA cycle's primary function in energy metabolism is to generate the reducing equivalents NADH and FADH2 by oxidizing acetyl-CoA. wikipedia.org These molecules then donate their electrons to the electron transport chain. jumedicine.com

Inhibition of Photosynthetic Electron Transport

In photosynthetic organisms, 4,6-Dinitro-o-cresol acts as a potent inhibitor of the photosynthetic electron transport chain. nih.govnih.gov This inhibition disrupts the conversion of light energy into chemical energy, forming the basis of its herbicidal activity. The primary target of nitrophenolic compounds, including DNOC, is Photosystem II (PSII). nih.gov Research indicates that PSII is more sensitive to inhibition by these compounds than Photosystem I (PSI) or the whole electron transport chain. nih.gov This inhibition leads to a depletion of the ATP pool in photosynthetic cells. nih.gov

DNOC disrupts the linear flow of electrons within Photosystem II. nih.gov The mechanism of inhibition is centered on the acceptor side of PSII. In normal photosynthesis, light energy excites the P680 reaction center, causing an electron to be passed to a primary quinone acceptor, QA. The electron then moves to a secondary quinone acceptor, QB, which, after receiving two electrons, is released from its binding site on the D1 protein as plastoquinol (PQH2). youtube.com

Herbicides like DNOC interfere with this process by binding to the D1 protein, often at or near the QB binding site. This action blocks the transfer of electrons from QA to QB. redalyc.orgnih.gov As a result, QA remains in its reduced state (QA-), unable to accept new electrons from the P680 reaction center. This blockage effectively halts the entire photosynthetic electron flow from water splitting at the oxygen-evolving complex to the reduction of plastoquinone. nih.govnih.gov The potency of DNOC as a photosynthetic inhibitor is highlighted by findings that there is approximately one binding site for every 2.3 chlorophyll molecules. nih.gov

The inhibitory mechanism of DNOC is functionally similar to that of Diuron (DCMU), a classic and well-studied urea-type herbicide. nih.govnih.gov Both DNOC (a phenolic herbicide) and Diuron are classified as PSII inhibitors that act on the acceptor side of the photosystem. redalyc.orgnih.gov

The primary mechanism of Diuron is to bind to the QB-binding niche on the D1 protein, thereby competitively displacing the plastoquinone molecule from its binding site. redalyc.orgnih.gov This prevents the reoxidation of QA- and blocks the electron flow to the plastoquinone pool. nih.govresearchgate.net

Table 2: Comparison of DNOC and Diuron as Photosystem II Inhibitors

| Feature | 4,6-Dinitro-o-cresol (DNOC) | Diuron (DCMU) |

|---|---|---|

| Herbicide Class | Phenolic | Phenylurea |

| Primary Site of Action | Photosystem II (PSII) D1 protein | Photosystem II (PSII) D1 protein |

| Specific Target | QB binding site (or overlapping site) | QB binding site |

| Mechanism | Blocks electron transfer from QA to QB | Competitively inhibits QB binding, blocking electron transfer from QA |

| Physiological Effect | Inhibition of O2 evolution, interruption of linear electron transport | Inhibition of O2 evolution, interruption of linear electron transport |

Interaction with Cellular Energy-Transducing Systems

4,6-Dinitro-o-cresol interacts profoundly with the primary cellular systems responsible for energy transduction. Its most significant effect is the uncoupling of proton gradients in mitochondria, which short-circuits the main energy currency (ATP) production pathway in eukaryotes. nih.gov This dissipation of the proton-motive force represents a fundamental disruption of the conversion of chemical energy from nutrients into a biologically usable form. nih.gov

In photosynthetic organisms, DNOC disrupts the initial step of energy transduction by inhibiting the light-dependent reactions in chloroplasts. nih.gov By blocking electron flow in Photosystem II, it prevents the conversion of light energy into the chemical energy of ATP and NADPH, which are essential for carbon fixation. researchgate.net

Beyond these primary mechanisms, research has shown that DNOC can have other effects on cellular energy systems, particularly at higher concentrations. Studies have observed that concentrations above 50 µM can lead to an inhibition of succinate-supported respiration and a decrease in the activity of the succinate dehydrogenase enzyme complex (Complex II) in the electron transport chain. nih.gov This indicates a more direct inhibitory interaction with the machinery of cellular respiration, in addition to its uncoupling activity.

Furthermore, DNOC can induce a non-specific membrane permeabilization in mitochondria that have been loaded with Ca2+, an event known as mitochondrial permeability transition. nih.gov This process, which can be prevented by Cyclosporin A, involves the opening of a large pore in the inner mitochondrial membrane, leading to swelling, loss of the membrane potential, and a complete breakdown of the organelle's energy-transducing capabilities. nih.gov This indicates that DNOC can compromise the structural and functional integrity of key energy-transducing organelles.

Cellular Membrane Disruption Mechanisms

The primary mechanism by which 4,6-Dinitro-o-cresol sodium salt exerts its biological effects is through the disruption of cellular membranes, particularly the inner mitochondrial membrane. This disruption is a consequence of its action as a potent protonophore, a lipid-soluble molecule that can transport protons across biological membranes. This activity directly interferes with the vital process of oxidative phosphorylation. nih.gov

The active component, the 4,6-Dinitro-o-cresol (DNOC) anion, acts as a classical uncoupler of oxidative phosphorylation in mitochondria. nih.gov Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton electrochemical gradient. This gradient, also known as the proton-motive force, is crucial for the synthesis of ATP by ATP synthase.

As a protonophore, DNOC dissipates this essential proton gradient. nih.gov It picks up protons in the acidic intermembrane space and, due to its lipophilic nature, diffuses across the inner mitochondrial membrane into the more alkaline matrix, where it releases the protons. This transport of protons back into the matrix bypasses the ATP synthase channel, effectively uncoupling electron transport from ATP synthesis. The energy that would have been used for ATP production is instead released as heat.

This uncoupling activity leads to several observable effects on mitochondrial function. At concentrations between 10-50 microM, DNOC promotes an increase in succinate-supported mitochondrial respiration, both in the presence and absence of ADP, and causes a decrease in the transmembrane potential. nih.gov However, at higher concentrations (above 50 microM), DNOC begins to inhibit respiration supported by succinate. nih.gov

The protonophoric action of DNOC also leads to non-specific membrane permeabilization, which can be observed as mitochondrial swelling. nih.gov This swelling is indicative of a loss of integrity of the inner mitochondrial membrane. In the presence of calcium ions, uncoupling concentrations of DNOC can induce a mitochondrial permeability transition, a process associated with the oxidation of membrane protein thiols by reactive oxygen species. nih.gov

The table below summarizes the concentration-dependent effects of 4,6-Dinitro-o-cresol on mitochondrial membrane functions based on research findings.

| Concentration Range | Observed Effect on Mitochondria | Mechanism of Action | Reference |

| 10-50 microM | Acts as a classical uncoupler of oxidative phosphorylation. Increases succinate-supported mitochondrial respiration. Decreases transmembrane potential. | Protonophoric activity, dissipating the proton electrochemical gradient. | nih.gov |

| > 50 microM | Induces inhibition of succinate-supported respiration. Decreases the activity of succinate dehydrogenase. | Direct inhibition of respiratory chain components. | nih.gov |

| Uncoupling Concentrations (in the presence of Ca2+) | Induces mitochondrial permeability transition and non-specific membrane permeabilization, leading to mitochondrial swelling. | Associated with membrane protein thiol oxidation by reactive oxygen species. | nih.gov |

Environmental Fate and Biogeochemical Cycling Research

Environmental Persistence and Degradation Kinetics

The persistence of DNOC in the environment is a function of its resistance to various degradation mechanisms. The following subsections explore its stability in aqueous environments and its susceptibility to transformation by light.

4,6-Dinitro-o-cresol (B1670846) does not possess functional groups that are susceptible to hydrolysis under typical environmental conditions cdc.gov. While there has been some speculation that DNOC adsorbed to clay surfaces might undergo hydrolysis in acidic conditions, there is currently no experimental evidence to support this hypothesis cdc.gov. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments.

The transformation of 4,6-Dinitro-o-cresol induced by light is a potential degradation pathway, although its significance varies depending on the environmental compartment. In aqueous systems, the photochemical reduction of the nitro group of DNOC is theoretically possible in the presence of a reducing agent and a sensitizer like chlorophyll; however, experimental confirmation of this process in natural waters is lacking cdc.gov.

One study estimated the rate constant for the reaction of DNOC with singlet oxygen in water at a pH of approximately 7 to be 1.25 x 10^5 per molecule-second cdc.gov. However, considering the average concentration of singlet oxygen in eutrophic freshwater, this reaction is not considered to be a significant degradation pathway for DNOC cdc.gov.

In the atmosphere, dinitrocresols are likely removed through reactions with hydroxyl and nitrate (B79036) radicals cdc.gov. While specific data for the sodium salt is limited, the general behavior of the parent compound provides insight into its atmospheric fate.

Advanced oxidation processes, such as anodic oxidation using boron-doped diamond electrodes, have been shown to be effective in the complete mineralization of DNOC in water. researchgate.net In these studies, the degradation rate was found to increase with higher temperature, current, and initial DNOC concentration, with optimal performance observed in acidic media (pH 3.0). researchgate.net While not a direct measure of environmental phototransformation, this demonstrates the compound's susceptibility to strong oxidative degradation.

Table 1: Factors Influencing Anodic Oxidation of DNOC

| Parameter | Effect on Degradation Rate | Optimal Condition |

| pH | More rapid removal in acidic medium | 3.0 |

| Temperature | Increases with temperature | Higher temperatures |

| Current | Increases with current | Higher currents |

| Initial Concentration | Increases with concentration | Higher concentrations |

Sorption and Mobility in Environmental Compartments

The movement of 4,6-Dinitro-o-cresol sodium salt through the environment is largely dictated by its interaction with soil and sediment, as well as its tendency to volatilize from surfaces.

The adsorption of 4,6-Dinitro-o-cresol to soil and sediment is a key process influencing its mobility and bioavailability. The degree of adsorption is significantly affected by soil properties, particularly pH and the type of cations present on clay mineral surfaces. Research has shown that the adsorption of DNOC to smectite clays (B1170129), a common component of soil and sediment, increases at lower pH values. researchgate.net This is because the neutral form of DNOC, which is more prevalent at a pH below its acid dissociation constant (pKa) of approximately 4.4, is more readily adsorbed. researchgate.net

The type of exchangeable cation on the clay surface also plays a crucial role. Adsorption is dramatically enhanced in the presence of potassium (K+) and ammonium (NH4+) ions compared to sodium (Na+) or calcium (Ca2+) ions researchgate.net. The phenolate form of DNOC, which dominates at pH levels above 4.4, is primarily adsorbed on the external surfaces of K-smectite quasicrystals researchgate.net.

Table 2: Influence of pH and Cations on DNOC Adsorption to Smectite Clay

| Condition | Adsorption Level | Predominant DNOC Form |

| pH < pKa (4.4) | High | Neutral |

| pH > pKa (4.4) | Lower | Phenolate |

| Cations (K+, NH4+) | Enhanced | - |

| Cations (Na+, Ca2+) | Lower | - |

Microbial Bioremediation and Biodegradation Pathways

Microbial degradation is a key process in the ultimate removal of 4,6-Dinitro-o-cresol from the environment. A mixed culture of microorganisms isolated from contaminated soil and activated sludge has been shown to be capable of utilizing DNOC as a sole source of carbon, nitrogen, and energy under aerobic conditions nih.gov.

In batch cultures, these microorganisms were able to decompose DNOC, releasing between 65% and 84% of the substrate's nitrogen as nitrate nih.gov. Furthermore, 61% of the carbon from uniformly labeled 14C-DNOC was recovered as 14CO2, indicating significant mineralization nih.gov.

The degradation kinetics have also been studied in fixed-bed column reactors with the microbial culture immobilized on glass beads. The maximum degradation rate for DNOC was observed to be 30 mmol per day per liter of reactor volume, with an apparent Michaelis-Menten constant (Ks) of 17 µM nih.gov. However, degradation was inhibited at DNOC concentrations above 30 µM and ceased entirely at 340 µM, likely due to the uncoupling effect of the compound on cellular energy production nih.gov.

The microbial culture also demonstrated the ability to degrade other nitrophenolic compounds such as 4-nitrophenol and 2,4-dinitrophenol (B41442), but not 2,3-dinitrophenol, 2,6-dinitrophenol, 2,4-dinitrotoluene, or 2,4-dinitrobenzoic acid nih.gov. The proposed metabolic pathways for DNOC degradation by microorganisms generally involve the reduction of the nitro groups and subsequent ring cleavage.

Table 3: Microbial Degradation of DNOC by a Mixed Culture

| Parameter | Finding |

| Nitrogen Mineralization | 65-84% released as nitrate |

| Carbon Mineralization | 61% recovered as CO2 |

| Maximal Degradation Rate | 30 mmol day⁻¹ (L reactor)⁻¹ |

| Apparent Ks Value | 17 µM |

| Inhibition Concentration | > 30 µM |

| Cessation Concentration | 340 µM |

Identification of Degrading Microorganisms

The biodegradation of DNOC is carried out by various microorganisms capable of utilizing it as a source of carbon, nitrogen, and energy. A mixed microbial culture isolated from pesticide-contaminated soil and activated sludge has demonstrated the ability to aerobically decompose DNOC nih.gov. Specific bacterial genera have also been identified for their capacity to degrade dinitrocresols. Notably, species belonging to Pseudomonas and Azotobacter are capable of biodegrading DNOC. Furthermore, research has shown that certain microorganisms can initiate the degradation process by targeting the nitro groups; for instance, C. simplex has been observed to release the nitro groups from DNOC in the form of nitrite ions.

Aerobic and Anaerobic Degradation Mechanisms

The breakdown of DNOC occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the mechanisms and efficiency differ significantly.

Aerobic Degradation: Under aerobic conditions, microorganisms can completely mineralize DNOC. In laboratory settings, a mixed microbial culture was shown to decompose DNOC, releasing 65% to 84% of the substrate's nitrogen as nitrate and converting 61% of its carbon to carbon dioxide (CO₂) nih.gov. However, the process can be slow and is influenced by environmental conditions. For example, in activated sludge, DNOC is considered difficult to degrade, with less than 20% degradation observed under aerobic conditions. In soil, the disappearance of DNOC can take from a few hours to over a month, and degradation in groundwater may only occur after a significant lag period.

Anaerobic Degradation: Generally, DNOC is considered resistant to biodegradation under anaerobic methanogenic conditions. However, specific anaerobic environments can facilitate its transformation. A notable example is the rapid conversion of dinitrophenols in the anaerobic conditions of rumen fluid. In this environment, DNOC is quickly reduced to its 6-amino derivatives, which are then successively reduced to diamino compounds. This reductive pathway is biologically mediated, as the process does not occur in heat-sterilized rumen samples.

Enzymatic Transformation Processes in Bioremediation

The microbial degradation of DNOC is facilitated by specific enzymes that catalyze the transformation of this compound. The initial steps in both aerobic and anaerobic pathways are crucial for detoxification and subsequent breakdown.

Under anaerobic or microaerophilic conditions, the primary enzymatic process involves the reduction of the nitro groups. This is carried out by nitroreductases , which are flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, using cofactors like NADH or NADPH as electron donors researchgate.net. The reduction of DNOC to aminonitrocresols and subsequently to diaminocresols is a key detoxification step mediated by these enzymes.

Metabolic Intermediates and Product Analysis

The analysis of metabolic pathways provides a roadmap of the biodegradation process, identifying the intermediate compounds formed en route to mineralization or stable end products. The intermediates vary depending on whether the degradation is oxidative (aerobic) or reductive (anaerobic).

In the reductive pathway, typically observed under anaerobic conditions, the nitro groups of DNOC are sequentially reduced. The primary metabolites identified include:

6-amino-4-nitro-o-cresol (6-ANOC)

4-amino-6-nitro-o-cresol (4-ANOC)

4,6-diamino-o-cresol (DAOC)

Further metabolism can involve acetylation, leading to the formation of compounds such as 6-acetamido-4-nitro-o-cresol (6-AcANOC) . Another identified intermediate is 3-amino-5-nitrosalicylic acid (3-ANSA) .

Under aerobic conditions, the ultimate products of complete degradation are inorganic compounds. Research has shown that the carbon backbone of DNOC is converted to **carbon dioxide (CO₂) **, while the nitrogen from the nitro groups is released as nitrate (NO₃⁻) nih.gov.

Table 1: Key Metabolic Intermediates in DNOC Degradation

| Degradation Condition | Intermediate Compound | Abbreviation |

|---|---|---|

| Anaerobic (Reductive) | 6-amino-4-nitro-o-cresol | 6-ANOC |

| Anaerobic (Reductive) | 4-amino-6-nitro-o-cresol | 4-ANOC |

| Anaerobic (Reductive) | 4,6-diamino-o-cresol | DAOC |

| Anaerobic (Reductive) | 6-acetamido-4-nitro-o-cresol | 6-AcANOC |

| Anaerobic (Reductive) | 3-amino-5-nitrosalicylic acid | 3-ANSA |

| Aerobic (Oxidative) | Carbon Dioxide | CO₂ |

| Aerobic (Oxidative) | Nitrate | NO₃⁻ |

Formation of 4,6-Dinitro-o-cresol in the Environment

Beyond its direct release as a pesticide, DNOC can also be formed in the environment through atmospheric chemical reactions. This secondary formation contributes to its presence in various environmental compartments, including air and precipitation.

Atmospheric Formation from Precursor Compounds

DNOC can be synthesized in the atmosphere from the chemical transformation of precursor compounds. One of the primary precursors is 2-methylphenol (o-cresol) . In the presence of nitrogen oxides (NOₓ), which are common air pollutants from combustion processes, 2-methylphenol can undergo nitration reactions to form DNOC. Other aromatic compounds, such as benzene (B151609) and toluene , can also act as precursors. Through a series of photochemical reactions involving hydroxyl radicals (•OH) and nitrogen oxides, these precursors can be transformed into nitrated phenolic compounds, including DNOC.

Advanced Analytical Chemistry and Detection Methodologies

Spectrophotometric Determination Techniques

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography/mass spectrometry-based techniques, making them suitable for routine laboratories that may lack more sophisticated instrumentation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in the analysis of dinitrocresols. The absorption of UV or visible light by the molecule allows for its quantification. The specific wavelength of maximum absorbance is a key parameter in developing detection methods. For instance, in High-Performance Liquid Chromatography systems, a UV detector set to a specific wavelength, such as 264 nm, is used for the quantification of DNOC after separation. nih.gov The choice of solvent can influence the UV/Vis absorption spectra of cresol-based compounds, a principle that underpins the application of this technique. researchgate.net

To enhance the sensitivity and applicability of spectrophotometry, novel reagent-based methods have been developed. nih.gov These methods often involve a chemical reaction that produces a colored product, which can then be measured.

Two distinct spectrophotometric methods have been established for DNOC determination following its reduction with Zinc/Hydrochloric acid (Zn/HCl) in a microwave oven. nih.gov

Periodate Method: This technique utilizes the periodate reagent for detection.

Copper(II)-Neocuproine (Cu(II)-Nc) Method: This approach is based on the copper(II)-neocuproine reagent. nih.gov

These methods have been validated for determining DNOC at the milligrams per liter level and have been successfully applied to samples like synthetically contaminated montmorillonite and lemon juice, achieving recovery efficiencies of 95% or greater. nih.gov

Table 1: Comparison of Novel Spectrophotometric Methods for DNOC Detection

| Method | Reagent | Limit of Detection (LOD) |

|---|---|---|

| Periodate Method | Periodate | 1.6 mg L⁻¹ |

| Cu(II)-Nc Method | Copper(II)-Neocuproine | 0.2 mg L⁻¹ |

Data sourced from Analytica Chimica Acta. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for separating components of a mixture and are widely used for the analysis of DNOC in complex samples.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of DNOC. nih.gov A common setup involves a reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm ID) and a mobile phase consisting of a methanol and 0.1% glacial acetic acid mixture. nih.gov Detection is typically performed using a UV detector set at a wavelength of 264 nm. nih.gov This method serves as a reliable benchmark for comparing the statistical performance of other analytical techniques. nih.gov

For trace-level detection in environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) provides high sensitivity and selectivity. researchgate.net A method developed for water samples involves adjusting the water to pH 3, followed by solid-phase extraction using a specialized cartridge. researchgate.net The analyte is then eluted with acetonitrile. researchgate.net

The separation is achieved on a reversed-phase column (e.g., ODS-3, 2.1 mm x 150 mm, 5 µm particle size), and detection is carried out by a mass spectrometer operating in the electrospray ionization (ESI) negative mode. researchgate.net This sensitive technique has been used to measure DNOC concentrations in environmental water samples ranging from 2.1 to 74 ng·L⁻¹. researchgate.net Another method utilizing ultrahigh-performance liquid chromatography-tandem mass spectrometry has been developed for detecting DNOC residue in animal-origin foods, employing an acetone-hexane extraction and purification on an Oasis HLB solid-phase extraction column. spkx.net.cn

Table 2: LC/MS/MS Method Parameters for DNOC in Water Samples

| Parameter | Specification |

|---|---|

| Sample Pre-treatment | Adjust to pH 3, Solid-Phase Extraction |

| Eluent | 5 mL of acetonitrile |

| Column | Reversed-phase ODS-3 (2.1 mm x 150 mm, 5 µm) |

| Ionization Mode | Electrospray Ionization (ESI) - Negative |

| Method Detection Limit (MDL) | 0.24 ng·L⁻¹ |

Data sourced from a study on the determination of dinitrocresols in environmental water samples. researchgate.net

Electrochemical Sensing and Voltammetric Approaches

Electrochemical methods present advantages such as simplicity, low cost, precision, and speed, making them suitable for on-site monitoring of environmental pollutants. researchgate.net

A DNOC electrochemical sensor has been developed using a glassy carbon electrode (GCE) modified with a composite of Zr-UiO-66 metal-organic framework and functionalized multi-walled carbon nanotubes (FMWCNTs). rsc.orgrsc.org Using cyclic voltammetry, this sensor identified three distinct oxidation peaks and three reduction peaks for DNOC. rsc.orgrsc.org The analysis is typically performed using differential pulse voltammetry. rsc.org This sensor demonstrated a limit of detection of 0.119 μM over a concentration range of 0.1–50 μM and was successfully applied to determine DNOC in spiked potato samples. rsc.orgrsc.org

Another voltammetric approach utilizes a hanging mercury drop electrode (HMDE) with stripping square wave voltammetry (SSWV). tandfonline.comfigshare.com After optimizing parameters such as pH and instrumental variables, this method achieved a limit of detection of 2 x 10⁻⁸ mol L⁻¹ and was effectively used for DNOC quantification in various water samples, showing recovery values around 102%. tandfonline.comfigshare.com

Table 3: Performance of Electrochemical Methods for DNOC Detection

| Method | Electrode | Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| Electrochemical Sensor | Zr-UiO-66/FMWCNT/GCE | Differential Pulse Voltammetry | 0.1–50 μM | 0.119 μM |

| Voltammetry | Hanging Mercury Drop Electrode (HMDE) | Stripping Square Wave Voltammetry | (0.01–0.55) × 10⁻⁶ mol L⁻¹ | 2 × 10⁻⁸ mol L⁻¹ |

Data sourced from Analytical Methods and the Taylor & Francis Online. rsc.orgrsc.orgtandfonline.comfigshare.com

Stripping Square Wave Voltammetry (SSWV) Optimization

Stripping Square Wave Voltammetry (SSWV) is a highly sensitive electrochemical technique for the quantification of trace levels of DNOC. A method utilizing a hanging mercury drop electrode (HMDE) has been optimized using response surface methodology to enhance its analytical performance.

The optimization process involved several key variables, including solution pH and instrumental parameters for the SSWV. Researchers observed a continuous decrease in the cathodic current during experiments, which necessitated the optimization of a waiting time to ensure signal stability. The optimization focused on one of the two reduction current peaks observed for DNOC. By systematically adjusting these parameters, a significant improvement in the analytical signal was achieved.

Under the established optimal conditions, the method demonstrated excellent analytical figures of merit. A calibration curve was constructed, showing linearity over a concentration range of (0.01–0.55) × 10⁻⁶ mol L⁻¹. The limit of detection (LOD) achieved with this optimized SSWV method was 2 × 10⁻⁸ mol L⁻¹, highlighting its sensitivity for detecting trace amounts of DNOC. The method's applicability was validated through the analysis of different water samples, where it yielded high recovery values of approximately 102%, confirming its accuracy and reliability for environmental monitoring.

| Parameter | Value |

|---|---|

| Electrode | Hanging Mercury Drop Electrode (HMDE) |

| Technique | Stripping Square Wave Voltammetry (SSWV) |

| Linear Range | (0.01–0.55) × 10⁻⁶ mol L⁻¹ |

| Limit of Detection (LOD) | 2 × 10⁻⁸ mol L⁻¹ |

| Recovery in Water Samples | ~102% |

Cyclic Voltammetry for Mechanistic Insights

Cyclic voltammetry (CV) is a powerful tool for investigating the electrochemical behavior of DNOC and gaining insights into its redox mechanisms. Studies using a glassy carbon electrode (GCE) modified with a composite of Zr-UiO-66 metal-organic framework and functionalized multi-walled carbon nanotubes (FMWCNTs) have elucidated the complex redox process of DNOC. nih.gov

The CV analysis revealed that DNOC undergoes both oxidation and reduction processes. It exhibits three distinct oxidation peaks at potentials of 0.03 V, 0.42 V, and 1.32 V. nih.gov Correspondingly, three reduction peaks were observed at -0.20 V, -0.82 V, and -1.14 V. nih.gov The investigation of the relationship between scan rate and peak currents indicated that the electrochemical process is diffusion-controlled. nih.gov This finding is crucial for understanding the kinetics of the electron transfer reactions at the electrode surface. The ability to prominently resolve all three oxidation peaks was a notable achievement of this specific sensor platform. nih.gov

| Process | Peak Potential (V) | Relative Standard Deviation (RSD) |

|---|---|---|

| Oxidation | 0.03 | 0.23% |

| 0.42 | 0.21% | |

| 1.32 | 0.32% | |

| Reduction | -0.20 | 0.15% |

| -0.82 | 0.26% | |

| -1.14 | 0.19% |

Molecularly Imprinted Polymer (MIP) Microsensors for Selective Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with tailor-made recognition sites for a specific target molecule, making them ideal for creating highly selective sensors. mdpi.comresearchgate.net These "plastic antibodies" are produced by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, DNOC). researchgate.netnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality, allowing for specific rebinding of the target analyte. nih.gov

For DNOC detection, a MIP was synthesized using methacrylic acid as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, benzoyl peroxide as the initiator, and acetonitrile as the porogen solvent. researchgate.net The resulting polymer demonstrated a high adsorption capacity for DNOC, reaching 137 mg/g. researchgate.net The optimal adsorption was achieved at a pH of 5 within a contact time of 30 minutes. researchgate.net

These highly selective MIPs can be integrated as recognition elements in various sensor platforms, including electrochemical and optical sensors. nih.govnih.gov The integration of MIPs enhances the sensor's ability to selectively detect DNOC even in complex matrices where structurally similar compounds may be present. mdpi.com Reusability studies have shown that these MIPs can undergo multiple adsorption-desorption cycles with high recovery rates, demonstrating their robustness for repeated use. researchgate.net

| Component/Parameter | Specification/Value |

|---|---|

| Functional Monomer | Methacrylic Acid |

| Cross-linker | Ethylene Glycol Dimethacrylate |

| Initiator | Benzoyl Peroxide |

| Porogen | Acetonitrile |

| Optimal Adsorption pH | 5 |

| Optimal Contact Time | 30 minutes |

| Adsorption Capacity | 137 mg/g |

Sample Preparation and Preconcentration Strategies

Effective sample preparation is a critical step to remove interfering substances and concentrate the target analyte, thereby improving the accuracy and sensitivity of subsequent analysis. thermofisher.com

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. thermofisher.com It involves passing a sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. thermofisher.com

For the determination of DNOC, a molecularly imprinted polymer solid-phase extraction (MISPE) method has been developed. researchgate.net This approach utilizes the high selectivity of MIPs as the sorbent material. In one study, the ideal eluent for desorbing the retained DNOC from the MIP cartridge was found to be a 3:1 mixture of methanol and acetic acid. researchgate.net This MISPE method was successfully applied to the analysis of tomato samples, yielding a DNOC concentration of 0.65 mg/kg with a recovery rate of 87.17%, which falls within the acceptable range of 80% to 110%. researchgate.net

In another application, trace amounts of DNOC in water samples were extracted using an Autoprep PS-Liq@ cartridge. The water samples were first adjusted to pH 3, and the analytes were subsequently eluted with 5 ml of acetonitrile. researchgate.net This demonstrates the versatility of SPE for analyzing DNOC in different environmental matrices.

Preconcentration using Adsorbent Resins

Preconcentration is essential when analyzing analytes present at very low concentrations. Adsorbent resins are effective materials for this purpose.

Another study investigated the use of Amberlyst 15, an ion-exchange resin, in the context of DNOC degradation. nih.gov While the primary focus was on degradation via the Fenton reaction, the study explored the interaction of DNOC with the resin, noting that a lower pH could lead to faster reaction rates, which is linked to the desorption of ferrous ions from the resin. nih.gov This highlights the importance of pH in controlling the interaction between DNOC and adsorbent resins. The adsorption of DNOC on materials like smectite clays (B1170129) is also highly pH-dependent, with adsorption increasing at lower pH values. researchgate.net

Ecological Impact Research and Environmental Dynamics Modeling

Interactions with Non-Target Organisms at a Mechanistic Level

The broad-spectrum activity of DNOC, which made it an effective pesticide, also contributes to its potential for harming organisms not targeted by its application. dergipark.org.tr

Available data indicate a high acute risk to aquatic life from DNOC and its salts, particularly at higher application rates. pic.int It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. pic.int The toxicity of road salt formulations, which can contain various sodium salts, has been shown to vary by species and exposure duration for aquatic invertebrates. researchgate.net While specific studies on the sodium salt of DNOC are limited, the general high toxicity of DNOC to aquatic ecosystems is well-established.

Table 1: Aquatic Toxicity of DNOC

| Organism Type | Risk Level | Key Findings |

|---|---|---|

| General Aquatic Life | High Acute Risk | Very toxic, with potential for long-term adverse effects. pic.int |

This table is interactive. Users can sort and filter the data.

DNOC is not considered highly toxic to earthworms; a risk to this group is only posed at higher application rates. pic.int However, the impact on soil microorganisms is more complex. While some microorganisms are capable of degrading DNOC, high concentrations of the compound can be toxic to them. cdc.govnih.gov For instance, a mixed culture of microorganisms isolated from pesticide-contaminated soil was able to use DNOC as a sole source of carbon, nitrogen, and energy. nih.gov This biodegradation process can lead to the release of nitrate (B79036) into the environment. nih.gov Conversely, at concentrations above 500 mg/L, DNOC may be toxic to certain bacteria like C. simplex. cdc.gov

The potential for a substance to accumulate in organisms and move up the food chain is a critical aspect of its ecological risk. For DNOC, the bioconcentration factor is considered low. pic.int This is supported by its log P value, which is less than 3, suggesting a lower likelihood of accumulating in fatty tissues of organisms. pic.int

Environmental Risk Characterization Methodologies (non-health focused)

The environmental risk of chemicals like 4,6-Dinitro-o-cresol (B1670846) is assessed through various methodologies. Japan's Ministry of the Environment, for example, has conducted initial environmental risk assessments for a range of chemicals, including 4,6-Dinitro-o-cresol. env.go.jp These assessments form part of a broader effort to manage chemical substances and protect the environment. env.go.jp The Rotterdam Convention, an international treaty on hazardous chemicals, includes DNOC and its salts in its Prior Informed Consent (PIC) procedure due to final regulatory actions taken by the European Community and Peru to ban its agricultural uses. pic.int This inclusion is based on the unacceptable risk the chemical poses to the environment. pic.int

Modeling of Environmental Transport and Distribution

Understanding how a chemical moves through the environment is key to predicting its potential impact.

The environmental fate of 4,6-Dinitro-o-cresol sodium salt is influenced by its physical and chemical properties. The sodium salt is readily soluble in water. nih.gov DNOC itself is not likely to volatilize significantly from water or soil. cdc.gov

In soil and water, biodegradation is a potential pathway for the breakdown of DNOC. cdc.gov Mixed microbial cultures have been shown to aerobically decompose DNOC, releasing a significant portion of its nitrogen as nitrate and its carbon as carbon dioxide. nih.gov However, the rate of biodegradation can be inhibited by high concentrations of DNOC, which can act as an uncoupler of cellular energy-transducing mechanisms. nih.gov The degradation pathway is dependent on the specific microorganisms present. cdc.gov For instance, some Pseudomonas and Azotobacter species can biodegrade DNOC. cdc.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4,6-Dinitro-o-cresol |

| This compound |

| 4-nitrophenol |

| 2,4-dinitrophenol (B41442) |

| 2,3-dinitrophenol |

| 2,6-dinitrophenol |

| 2,4-dinitrotoluene |

| 2,4-dinitrobenzoic acid |

| 2-sec-butyl-4,6-dinitrophenol (Dinoseb) |

| o-cresol (B1677501) |

| 4,6-disulfonic-o-cresol |

| 2,6-Dinitro-p-cresol |

| p-cresol |

| 4,6-dinitro-m-cresol |

Atmospheric Transport and Deposition Research

Research into the atmospheric dynamics of 4,6-dinitro-o-cresol (DNOC), the parent compound of its sodium salt, indicates that its environmental fate is largely governed by its physical state in the atmosphere, which dictates its transport potential and removal mechanisms. As the sodium salt is a non-volatile solid, its atmospheric presence would be in particulate form.

Scientific investigations have established that DNOC can exist in the atmosphere in both gaseous and particulate phases. nih.gov The partitioning between these phases is temperature-dependent, with lower temperatures favoring association with particulate matter. nih.gov This characteristic is crucial as the efficiency of removal processes, such as wet and dry deposition, is significantly higher for particulate matter compared to compounds in the gas phase. cdc.gov Consequently, the atmospheric residence time of particulate-phase dinitrocresols may be limited, reducing the likelihood of long-range transport from their emission sources. cdc.gov

The formation of dinitrocresols in the atmosphere can occur secondarily through photochemical reactions. Laboratory experiments have demonstrated that the photolysis of o-cresol in the presence of nitrogen oxides can produce dinitrocresols in the aerosol phase. cdc.gov This suggests that in addition to direct emissions, atmospheric formation can contribute to the presence of these compounds in the environment.

Wet deposition has been identified as a significant pathway for the removal of atmospheric DNOC. The compound has been detected in rainwater, confirming its transport from the atmosphere to terrestrial and aquatic systems. cdc.gov A study conducted in Dübendorf, Switzerland, provides quantitative insight into this process. During a rain event, the ratio of DNOC concentration in rainwater to that in the air was found to be 5.6 x 10⁴, underscoring the effectiveness of precipitation in scavenging this compound from the atmosphere. cdc.gov

While comprehensive data on atmospheric concentrations of DNOC are scarce, the study in Dübendorf, Switzerland, estimated the concentration of DNOC in the air to be approximately 0.05 µg/m³. cdc.govcdc.gov In the same location, concentrations in rainwater were found to range from 0.95 to 2.9 µg/L. cdc.gov In Canada, while DNOC was detected in surface water and sewage sludges in the early 1980s, no recent monitoring data for these media or any data for air and groundwater were identified in a 2013 assessment. cdc.gov

The following table summarizes available data on the atmospheric concentrations and deposition of DNOC.

Interactive Data Table: Atmospheric Concentrations and Deposition of 4,6-Dinitro-o-cresol (DNOC)

| Parameter | Location | Medium | Concentration/Value | Reference |

| Atmospheric Concentration | Dübendorf, Switzerland | Air | 0.05 µg/m³ | cdc.govcdc.gov |

| Rainwater Concentration | Dübendorf, Switzerland | Rainwater | 0.95 - 2.9 µg/L | cdc.gov |

| Rainwater to Air Partition Ratio | Dübendorf, Switzerland | Air/Rainwater | 5.6 x 10⁴ | cdc.gov |

| Lowest Detection Limit | Not Specified | Air | 0.07 mg/m³ | cdc.govcdc.gov |

Advanced Research Avenues and Methodological Innovations

Development of Novel Bioremediation Strategies

The bioremediation of 4,6-Dinitro-o-cresol (B1670846) (DNOC) is a significant area of research, aimed at transforming the compound into less toxic substances through biological means. Early research identified that mixed microbial cultures isolated from contaminated soil and activated sludge could utilize DNOC as a sole source of carbon, nitrogen, and energy under aerobic conditions. nih.gov These cultures have been shown to release 65% to 84% of the substrate nitrogen as nitrate (B79036). nih.gov

Subsequent studies have identified specific microorganisms capable of degrading DNOC. Bacterial species such as Pseudomonas sp. and Azotobacter sp., have demonstrated the ability to biodegrade the compound. cdc.gov The degradation pathways are varied; some Pseudomonas species achieve this through ring cleavage, while others, along with Veillonella alkalescens, proceed by sequentially reducing the nitro groups to amino groups. cdc.gov This reduction pathway leads to metabolites like 6-amino-4-nitro-o-cresol and 6-acetamido-4-nitro-o-cresol. cdc.gov Another pathway involves the replacement of nitro groups with hydroxyl groups, forming products such as 2-methyl-6-nitro-catechol and eventually trihydroxytoluene. cdc.gov

More recently, research has shifted towards the use of engineered microbial consortia, which leverage the metabolic capabilities of multiple organisms to achieve more efficient degradation. mdpi.comresearchgate.net These consortia can be more resilient and effective than single-species cultures, especially in complex environments. researchgate.netnih.gov Fungi, in particular, have shown considerable promise. Fungal consortia, including species of Aspergillus, have been used for heavy metal removal and have potential for pesticide degradation. nih.gov Specific examples include a consortium of the bacterium Bacillus subtilis and the fungus Fomitopsis pinicola, which achieved 86% degradation of the pesticide DDT, a similarly persistent organic pollutant. nih.gov The primary mechanism for fungal degradation of aromatic compounds often involves oxidoreductases, such as laccases and peroxidases. nih.gov

Table 1: Microorganisms and Consortia Involved in DNOC Bioremediation

| Organism/Consortium | Type | Degradation Pathway/Mechanism | Key Metabolites | Reference |

|---|---|---|---|---|

| Mixed microbial cultures | Bacteria | Aerobic decomposition, use as C and N source | Nitrate | nih.gov |

| Pseudomonas sp. | Bacteria | Ring cleavage or reduction of nitro groups | 6-amino-4-nitro-o-cresol | cdc.gov |

| Azotobacter sp. | Bacteria | Biodegradation | Not specified | cdc.gov |

| Veillonella alkalescens | Bacteria | Reduction of nitro groups | Amino derivatives | cdc.gov |

| Fungal Consortia (e.g., Aspergillus sp.) | Fungi | Oxidoreductase activity (laccases, peroxidases) | Not specified | nih.gov |

Exploration of Structure-Activity Relationships in Environmental Interactions

Understanding the relationship between the molecular structure of DNOC and its environmental behavior is crucial for predicting its fate and impact. The specific arrangement of the hydroxyl, methyl, and two nitro groups on the benzene (B151609) ring dictates its reactivity, sorption characteristics, and susceptibility to degradation. researchgate.netacs.org

The sorption of DNOC to soil and sediment particles is a key process controlling its mobility. Studies on smectite clays (B1170129) have shown that sorption is strongly dependent on pH. acs.orgresearchgate.net As a weak acid, DNOC exists primarily in its neutral, undissociated form at a pH below its pKa of ~4.4. In this state, it is more strongly adsorbed. researchgate.net At higher, more common environmental pH levels, it dissociates into its anionic form, which is more water-soluble and less prone to sorption, thus increasing its potential for transport in water. inchem.org Research comparing nitrophenols to chlorophenols has indicated that nitrophenols exhibit unique sorption behaviors due to specific charge-transfer interactions, a direct consequence of the electron-withdrawing nitro groups. capes.gov.br

The structure of DNOC also governs its biological activity and degradation. The presence of both a phenolic hydroxyl group and nitro groups activates the benzene ring, influencing where microbial enzymes can attack. researchgate.net For instance, the initial step in some degradation pathways is the reduction of the nitro groups, a reaction catalyzed by nitroreductase enzymes. cdc.gov Indeed, mutagenicity studies using the Ames test found that the mutagenic response was significantly reduced in bacterial strains lacking nitroreductase, directly linking this structural feature to a specific biological effect. nih.gov

Refinement of Analytical Methods for Trace Detection

The accurate detection and quantification of DNOC at trace levels in environmental matrices like water and soil are essential for monitoring and risk assessment. Analytical methodologies have evolved significantly, moving towards greater sensitivity, specificity, and automation.

Historically, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and gas chromatography (GC) with detectors such as nitrogen-phosphorus detectors (NPD) or mass spectrometry (MS) have been standard methods. inchem.org However, the complexity of environmental samples and the need for lower detection limits have driven the development of more advanced, hyphenated techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now a frequently applied method, offering high selectivity and sensitivity. nih.govmdpi.com These advanced methods are often preceded by a sample preparation step, most commonly solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances from the matrix. nih.gov Innovations in this area include automated on-line SPE-HPLC systems, which improve reproducibility and sample throughput. mdpi.comusda.gov

Alongside these mainstream chromatographic methods, other techniques have been developed for specific applications. For rapid or field-based analysis, spectrophotometric methods have been established. researchgate.net One such method involves the reduction of DNOC's nitro groups, followed by reaction with specific reagents to produce a colored product that can be quantified. researchgate.net Electrochemical methods, such as stripping square wave voltammetry using a hanging mercury drop electrode, also offer a sensitive alternative for DNOC quantification. researchgate.net The U.S. Environmental Protection Agency (EPA) lists Method 528, which uses GC/MS, for the analysis of phenols, including DNOC, in water, specifying a method detection limit of 0.26 µg/L. nj.gov

Table 2: Analytical Methods for the Detection of 4,6-Dinitro-o-cresol

| Technique | Abbreviation | Typical Use | Key Features | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography - UV | HPLC-UV | Water, Soil | Standard laboratory method | inchem.org |

| Gas Chromatography - Mass Spectrometry | GC-MS | Water (EPA Method 528) | High specificity, structural confirmation | nj.gov |

| Liquid Chromatography - Tandem Mass Spectrometry | LC-MS/MS | Water, Soil | High sensitivity and selectivity for trace analysis | nih.govmdpi.com |

| Spectrophotometry | - | Water, Soil | Rapid, suitable for field applications | researchgate.net |

| Stripping Square Wave Voltammetry | SSWV | Water | Electrochemical method, high sensitivity | researchgate.net |

| Automated Solid-Phase Extraction - HPLC | SPE-HPLC | Water | Automated sample preparation and analysis | mdpi.comusda.gov |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of DNOC at a molecular level. These in silico methods provide insights that are often difficult to obtain through experimental means alone and help to interpret laboratory data.

Density Functional Theory (DFT) is a quantum mechanics method used to calculate the electronic structure of molecules. It has been applied to DNOC to compute its minimum-energy structure and properties like molecular surface area. acs.org Such calculations are vital for understanding intermolecular forces, for example, in studies of DNOC sorption onto clay surfaces, where the calculated surface area of the molecule helps to rationalize the observed sorption capacity. acs.org DFT has also been used to model the structure of DNOC complexes with ions, such as potassium, to elucidate the nature of binding interactions. acs.org

Molecular Orbital Theory has been used to interpret the degradation pathways of dinitrophenols, providing a theoretical framework for understanding how and why reactions like the detachment of a nitro group occur. researchgate.net Furthermore, molecular modeling techniques are being applied proactively in bioremediation research. Molecular docking and homology modeling, for example, are used to study how pollutants like DNOC might bind to the active site of a degradative enzyme. nih.gov While much of this work has focused on analogous aromatic compounds, the principles are directly applicable to DNOC. These studies can predict which amino acid residues in an enzyme are key for binding and catalysis, providing a roadmap for protein engineering to create novel enzymes with enhanced degradation capabilities for specific pollutants. nih.gov

Investigation of Long-Term Environmental Fluxes and Reservoirs

Despite being banned as a pesticide in many jurisdictions for decades, DNOC remains an environmental concern due to its persistence in certain conditions and its presence at contaminated sites. cdc.govepa.gov Investigations into its long-term fate focus on identifying where it accumulates in the environment and the processes that govern its movement, or flux, between different environmental compartments.

DNOC has been identified at 56 of the 1,854 hazardous waste sites on the U.S. EPA's National Priorities List (NPL), indicating its persistence in soil and potentially groundwater at these locations. cdc.gov The primary route of exposure for the general population is considered to be the ingestion of contaminated drinking water. cdc.gov

The compound's environmental behavior is a balance between degradation and persistence. In biologically active surface soils, DNOC can be degraded relatively quickly, with reported half-lives ranging from 1.7 to 15 days. cdc.govinchem.org This rapid biodegradation is likely why significant leaching to groundwater has not been widely observed, despite the compound's potential mobility at neutral or alkaline pH. inchem.org However, this contrasts with observations that DNOC can persist in the environment for long periods. ontosight.ai This apparent contradiction suggests that long-term reservoirs of DNOC may form in specific environments where conditions are not favorable for degradation. These reservoirs could include anoxic sediments, deeper soil horizons with low microbial activity, or areas where the concentration of DNOC is high enough to be toxic to the very microorganisms that would otherwise degrade it. nih.govontosight.ai Its low vapor pressure means it is not likely to volatilize from soil or water, so it is expected to remain within terrestrial and aquatic systems until it is degraded. cdc.gov

Q & A

Q. What safety protocols and PPE are critical for handling 4,6-dinitro-o-cresol sodium salt in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, dust respirators (NIOSH-approved), and impermeable Tychem® 6000 FR suits to prevent dermal exposure . Safety goggles are mandatory due to ocular irritation risks .

- Handling Precautions : Work under fume hoods to avoid inhalation of dust. Store the compound moistened with 10% water to reduce explosion risks .

- Decontamination : Immediate washing with soap and water after skin contact; contaminated clothing must be removed and disposed of as hazardous waste .

Q. How has the regulatory status of 4,6-dinitro-o-cresol evolved, and what are its historical applications?

Methodological Answer:

- Historical Use : DNOC was banned in the U.S. in 1991 due to neurotoxicity (MRL: 0.004 mg/kg/day for neurological effects) . It was previously used as a pesticide for fruit trees and cereals .

- Regulatory Shifts : Classified as a CERCLA hazardous substance (RQ = 10 lbs) and listed under EPCRA 302/304 . Current research must comply with EPA and OSHA guidelines for handling legacy contaminants .

Q. What are the environmental persistence metrics and monitoring strategies for DNOC in field studies?

Methodological Answer:

- Persistence : DNOC sinks in water (specific gravity >1.1) but degrades in municipal wastewater (22% degradation in 3.5 hours with acclimated microbial cultures) .

- Monitoring : Use HPLC or voltammetry (e.g., hanging mercury drop electrode with stripping square wave voltammetry, LOD: 2 × 10⁻⁸ mol/L) to detect trace residues . Adjust for saltwater buoyancy discrepancies in aquatic sampling .

Advanced Research Questions

Q. How can electrochemical methods be optimized for quantifying DNOC in complex matrices?

Methodological Answer:

- Stripping Voltammetry : Employ hanging mercury drop electrodes (HMDE) with pH 4–6 buffers. Optimize square wave parameters (frequency: 50 Hz; pulse amplitude: 50 mV) to resolve dual reduction peaks at -0.35 V and -0.55 V .

- Calibration : Linear range of 0.01–0.55 × 10⁻⁶ mol/L achieved with 102% recovery in spiked water samples .

Q. What kinetic models describe DNOC degradation via Fenton-like reactions, and how do resin-bound Fe²⁺ catalysts affect efficiency?

Methodological Answer:

- Fenton Degradation : Amberlyst 15 resin with Fe²⁺ achieves pseudo-first-order kinetics. HCl addition (0.1–0.5 M) enhances Fe²⁺ desorption, accelerating degradation rates .

- Optimal Conditions : H₂O₂ delivery at 0.5 mL/min and pH 3.0 yield 90% DNOC removal in 2 hours. Ca²⁺ ions outperform Na⁺/K⁺ in ion-exchange systems at high concentrations .

Q. How do metabolic pathways of DNOC vary across species, and what analytical techniques validate urinary metabolites?

Methodological Answer:

- Rabbit Metabolism : Urinary metabolites include 4,6-dinitro-2-methylcyclohexenone (identified via TLC and GC-MS). Hydroxylation and nitro-reduction dominate Phase I metabolism .

- Validation : Use isotope dilution assays with ¹³C-labeled DNOC to track metabolic intermediates in hepatic microsomal studies .

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies?

Methodological Answer:

- Data Reconciliation : Cross-validate LD₅₀ values (oral: 5–50 mg/kg in humans) with in vitro hepatotoxicity assays (e.g., mitochondrial uncoupling in HepG2 cells) .

- Confounding Factors : Adjust for species-specific differences in cytochrome P450 activity and dermal absorption rates (DNOC’s log P ~1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.